![molecular formula C10H10N2 B14224135 (2Z)-1H-Pyrrolo[1,2-d][1,4]diazonine CAS No. 551942-21-3](/img/structure/B14224135.png)
(2Z)-1H-Pyrrolo[1,2-d][1,4]diazonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-PYRROLO[1,2-D][1,4]DIAZONINE is a heterocyclic compound with the molecular formula C10H10N2. This compound features a fused ring system consisting of a pyrrole ring and a diazonine ring, making it a unique structure in the realm of organic chemistry
Métodos De Preparación
The synthesis of 1H-PYRROLO[1,2-D][1,4]DIAZONINE can be achieved through several synthetic routes. One common method involves the fusion of a pyrazinone to a pyrrole derivative . This process typically includes the following steps:
Formation of Pyrrole Derivative: Starting with a pyrrole-2-carboxamide, electrophilic groups are introduced to the amide, which then react intramolecularly with the nucleophilic pyrrole nitrogen.
Cyclization: The intermediate undergoes cyclization to form the diazonine ring system.
Purification: The final product is purified using chromatographic techniques.
Análisis De Reacciones Químicas
1H-PYRROLO[1,2-D][1,4]DIAZONINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the ring system.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions vary based on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-PYRROLO[1,2-D][1,4]DIAZONINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and antiviral properties.
Materials Science: Its unique ring structure makes it a candidate for use in organic electronics and as a building block for novel materials.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism by which 1H-PYRROLO[1,2-D][1,4]DIAZONINE exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic ring system . These interactions can modulate biological pathways, leading to its observed biological activities.
Comparación Con Compuestos Similares
1H-PYRROLO[1,2-D][1,4]DIAZONINE can be compared with other similar compounds, such as pyrrolopyrazine derivatives . These compounds also feature fused ring systems and exhibit a range of biological activities. 1H-PYRROLO[1,2-D][1,4]DIAZONINE is unique due to its specific ring fusion and the presence of the diazonine ring, which imparts distinct chemical and biological properties.
Similar compounds include:
Pyrrolopyrazine: Known for its antimicrobial and kinase inhibitory activities.
Pyrrolopyridine: Studied for its potential in treating neurological disorders.
Pyrrolodiazepine: Exhibits antidepressant and anxiolytic properties.
Propiedades
Número CAS |
551942-21-3 |
|---|---|
Fórmula molecular |
C10H10N2 |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
1H-pyrrolo[1,2-d][1,4]diazonine |
InChI |
InChI=1S/C10H10N2/c1-2-6-11-7-9-12-8-3-5-10(12)4-1/h1-8H,9H2 |
Clave InChI |
XHFLYXSLDQQWPR-UHFFFAOYSA-N |
SMILES canónico |
C1C=NC=CC=CC2=CC=CN21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



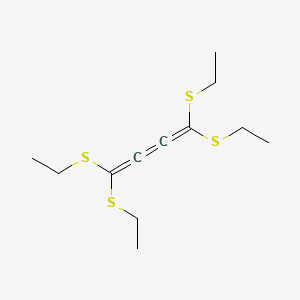
![5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine](/img/structure/B14224067.png)
![Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B14224068.png)

![Methyl 3-[3-(2-methoxy-2-oxoethyl)-1H-indol-2-yl]propanoate](/img/structure/B14224075.png)
![4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14224082.png)
![2,7-Dibromo-3,6-dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14224086.png)
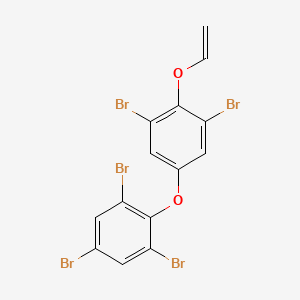
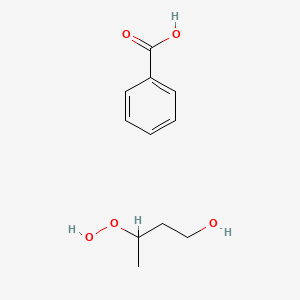
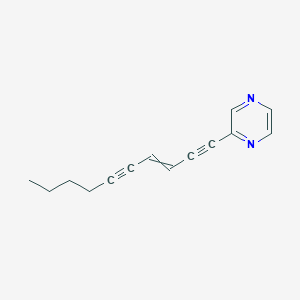
![Phosphonic acid, [(2R)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester](/img/structure/B14224095.png)
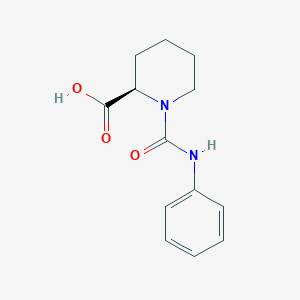
![Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]-](/img/structure/B14224113.png)
